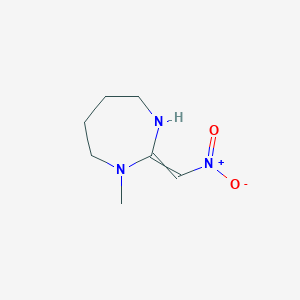
1-Methyl-2-(nitromethylidene)-1,3-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(nitromethylidene)-1,3-diazepane can be achieved through several methods. One common approach involves the reaction of 1-methyl-1,3-diazepane with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, allowing it to act as a nucleophile and attack the diazepane ring, forming the nitromethylene substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(nitromethylidene)-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(nitromethylidene)-1,3-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(nitromethylidene)-1,3-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitromethylene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(nitromethylidene)pyrrolidine: Similar structure but with a five-membered ring.
1-Methyl-2-(nitromethylidene)imidazole: Contains an imidazole ring instead of a diazepane ring.
Uniqueness
1-Methyl-2-(nitromethylidene)-1,3-diazepane is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five-membered and six-membered ring analogs
Propiedades
Número CAS |
56611-83-7 |
|---|---|
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
1-methyl-2-(nitromethylidene)-1,3-diazepane |
InChI |
InChI=1S/C7H13N3O2/c1-9-5-3-2-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
Clave InChI |
ZJRUHCYDSXYQOY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCNC1=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


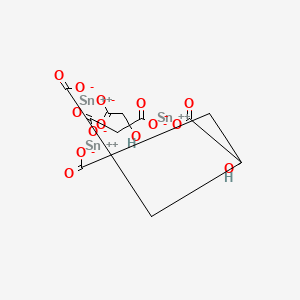
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
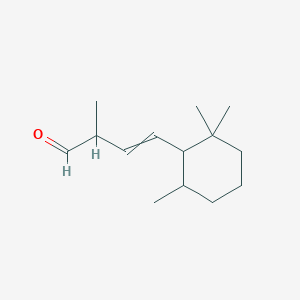
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

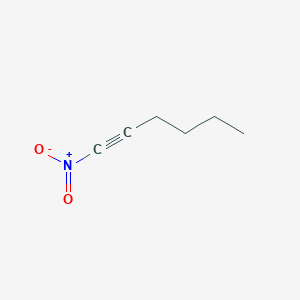
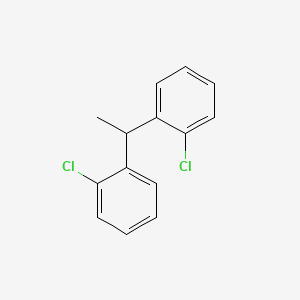
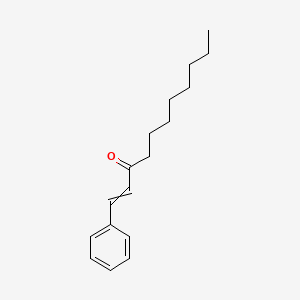

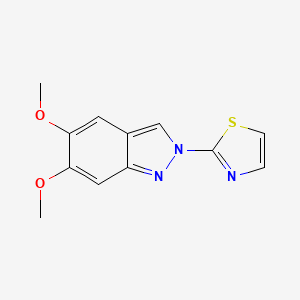
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
